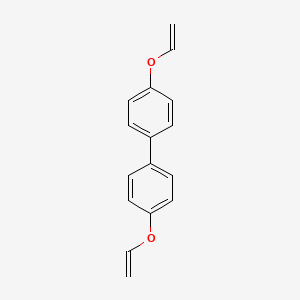![molecular formula C18H28O8 B14345486 [2,4,5-Tris(acetyloxymethyl)cyclohexyl]methyl ethanoate CAS No. 94253-99-3](/img/structure/B14345486.png)
[2,4,5-Tris(acetyloxymethyl)cyclohexyl]methyl ethanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2,4,5-Tris(acetyloxymethyl)cyclohexyl]methyl ethanoate: is an organic compound that belongs to the class of esters It is characterized by a cyclohexane ring substituted with three acetyloxymethyl groups and an ethanoate group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [2,4,5-Tris(acetyloxymethyl)cyclohexyl]methyl ethanoate typically involves the esterification of [2,4,5-Tris(hydroxymethyl)cyclohexyl]methanol with ethanoic acid. The reaction is catalyzed by an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the hydroxyl groups to ester groups.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control of reaction conditions, higher yields, and improved safety. The use of solid acid catalysts in a packed bed reactor can also enhance the efficiency of the esterification process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the acetyloxymethyl groups, leading to the formation of carboxylic acids.
Reduction: Reduction of the ester groups can yield the corresponding alcohols.
Substitution: The acetyloxymethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted cyclohexyl derivatives.
Scientific Research Applications
Chemistry: In chemistry, [2,4,5-Tris(acetyloxymethyl)cyclohexyl]methyl ethanoate is used as a building block for the synthesis of more complex molecules
Biology: In biological research, this compound can be used as a precursor for the synthesis of biologically active molecules. Its ester groups can be hydrolyzed to release active compounds in a controlled manner.
Medicine: In medicine, this compound has potential applications in drug delivery systems. The ester groups can be designed to release therapeutic agents in response to specific biological triggers.
Industry: In the industrial sector, this compound can be used in the production of polymers and resins. Its multiple functional groups allow for cross-linking, leading to materials with enhanced mechanical properties.
Mechanism of Action
The mechanism of action of [2,4,5-Tris(acetyloxymethyl)cyclohexyl]methyl ethanoate involves the hydrolysis of its ester groups to release acetic acid and the corresponding alcohol. This hydrolysis can be catalyzed by enzymes such as esterases in biological systems. The released acetic acid can participate in various metabolic pathways, while the alcohol can interact with cellular targets.
Comparison with Similar Compounds
[2,4,5-Tris(hydroxymethyl)cyclohexyl]methanol: This compound is a precursor in the synthesis of [2,4,5-Tris(acetyloxymethyl)cyclohexyl]methyl ethanoate.
[2,4,5-Tris(methoxymethyl)cyclohexyl]methyl ethanoate: Similar in structure but with methoxymethyl groups instead of acetyloxymethyl groups.
Uniqueness: The uniqueness of this compound lies in its multiple acetyloxymethyl groups, which provide multiple sites for functionalization. This makes it a versatile compound for various applications in synthesis, research, and industry.
Properties
CAS No. |
94253-99-3 |
|---|---|
Molecular Formula |
C18H28O8 |
Molecular Weight |
372.4 g/mol |
IUPAC Name |
[2,4,5-tris(acetyloxymethyl)cyclohexyl]methyl acetate |
InChI |
InChI=1S/C18H28O8/c1-11(19)23-7-15-5-17(9-25-13(3)21)18(10-26-14(4)22)6-16(15)8-24-12(2)20/h15-18H,5-10H2,1-4H3 |
InChI Key |
GCCOZZKHVAOYJZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OCC1CC(C(CC1COC(=O)C)COC(=O)C)COC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



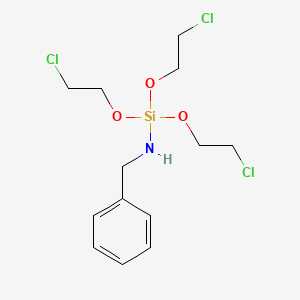

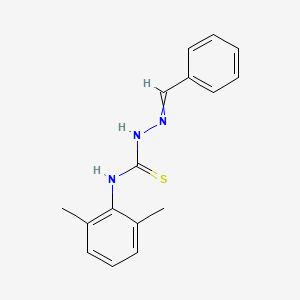

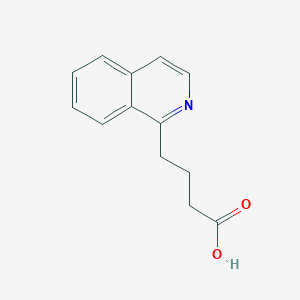
![Hydrazinecarbothioamide, N-[[2-(acetyloxy)ethoxy]methyl]-](/img/structure/B14345437.png)


![2-[4-(Heptyloxy)phenyl]-5-(hexadecyloxy)-1,3-dioxane](/img/structure/B14345449.png)
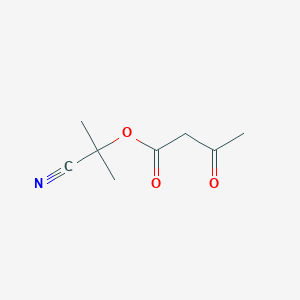
![1-Ethoxy-4-phenylbicyclo[2.2.2]octane](/img/structure/B14345467.png)

